(4-Hydroxy-3-methylphenyl)acetaldehyde
Description
(4-Hydroxy-3-methylphenyl)acetaldehyde is an aromatic aldehyde derivative featuring a benzene ring substituted with a hydroxy group (-OH) at the para position (C4), a methyl group (-CH₃) at the meta position (C3), and an acetaldehyde (-CH₂CHO) side chain. The aldehyde functional group confers reactivity toward nucleophiles, while the electron-donating methyl and hydroxy substituents influence electronic distribution, solubility, and stability .
Properties
CAS No. |
433230-56-9 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
BUACKZOZMOQLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Reduction of Carboxylic Acid to Aldehyde
The patent also highlights a direct reduction approach of the corresponding carboxylic acid to the aldehyde using reducing agents, which can be more efficient than multi-step oxidation/reduction sequences.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 3-(3-methyl-4-hydroxyphenyl)-3-methylbutyric acid | Starting acid intermediate |
| 2 | Pivalic acid anhydride (1–5 eq.) | Activates acid for reduction |
| 3 | Triphenylphosphine derivative + Palladium acetate catalyst | Catalyzes reduction |
| 4 | Elevated temperature | Accelerates reaction |
| 5 | Work-up to isolate this compound | Purification by standard methods |
Reductive Alkylation to Derivatives (Contextual Synthesis)
The aldehyde can be used in reductive alkylation reactions, for example, with L-aspartyl-L-phenylalanine methyl ester (aspartame) to produce derivatives. Although this is a downstream application, it confirms the aldehyde's synthetic accessibility.
Summary Table of Preparation Methods
Research Findings and Analysis
- The patent US6689902B2 provides the most comprehensive and practical synthetic route, emphasizing the complexity of the process and the need for catalytic reduction steps to obtain the aldehyde.
- The use of pivalic acid anhydride and palladium catalysts is crucial for efficient reduction of the carboxylic acid intermediate to the aldehyde.
- Reaction temperature flexibility allows optimization for yield and reaction time.
- The aldehyde is reactive and can be further functionalized, as demonstrated by reductive alkylation reactions.
- No simpler one-pot or eco-friendly direct synthesis methods for this specific aldehyde were found in the surveyed literature, indicating the challenge of its preparation.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.
Major Products
The major products formed from these reactions include 4-hydroxyphenylacetate and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Hydroxy-3-methylphenyl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is studied for its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-methylphenyl)acetaldehyde involves its interaction with specific enzymes and metabolic pathways. It is metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) enzymes, leading to the formation of 4-hydroxyphenylacetate . This compound also plays a role in the biosynthesis of benzylisoquinoline alkaloids by condensing with dopamine .
Comparison with Similar Compounds
4-Hydroxy-3-methoxyphenylglycolaldehyde (3-Methoxy-4-hydroxyphenylglycolaldehyde)
- CAS : 17592-23-3
- Formula : C₉H₁₀O₄
- Key Features: Replaces the methyl group with a methoxy (-OCH₃) at C3. The methoxy group donates electrons via resonance, enhancing the phenol's acidity compared to the methyl-substituted analog. Used in biochemical studies as a metabolite or intermediate in lignin degradation pathways .
4-Hydroxy-3-methylacetophenone
- CAS : 876-02-8
- Formula : C₉H₁₀O₂
- Key Features: Features a ketone (-COCH₃) instead of an aldehyde. The ketone group reduces electrophilicity compared to aldehydes, making it less reactive toward nucleophilic addition.
2-(4-Hydroxy-3-methoxyphenyl)acetic Acid
- CAS : 306-08-1
- Formula : C₉H₁₀O₄
- Key Features: Replaces the aldehyde with a carboxylic acid (-CH₂COOH). Increased polarity and higher boiling point due to hydrogen bonding. Used in pharmaceutical research and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .
Chlorophenylacetaldehyde Derivatives
- Examples : 2-(2-chlorophenyl)acetaldehyde, 2-(4-chlorophenyl)acetaldehyde
- Key Features :
Comparative Data Table
Key Research Findings
- Reactivity : Aldehyde-containing derivatives (e.g., this compound) exhibit higher reactivity in nucleophilic addition reactions compared to ketones or carboxylic acids .
- Sensory Impact : In wine, acetaldehyde derivatives contribute to fruity and nutty aromas. Substituents like -OCH₃ or -CH₃ may alter odor thresholds and descriptor profiles .
- Analytical Behavior : GC-MS retention times vary with substituent electronic effects. For example, methoxy groups increase polarity, leading to longer retention compared to methyl analogs .
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